ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate
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Overview
Description
Ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline moieties. The presence of an ethyl ester group and a cyclopropylcarbamoyl group further adds to its structural complexity. Compounds with such intricate structures are often of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-nitroaniline derivative, under acidic or basic conditions.
Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the intermediate with cyclopropyl isocyanate or a similar reagent to introduce the cyclopropylcarbamoyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield amines.
Scientific Research Applications
Ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: Due to its complex structure, this compound is of interest in the development of new pharmaceuticals, particularly as potential anticancer or antimicrobial agents.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Chemical Biology: The compound can be used in chemical biology to investigate the mechanisms of action of various biological targets.
Material Science: Its unique structure may also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylcarbamoyl group may play a crucial role in enhancing binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate can be compared with other similar compounds, such as:
Pyrroloquinoxalines: These compounds share the pyrroloquinoxaline core but may differ in the substituents attached to the core.
Cyclopropylcarbamoyl Derivatives: Compounds with the cyclopropylcarbamoyl group but different core structures.
Ethyl Ester Derivatives: Compounds with the ethyl ester group but different core structures.
The uniqueness of this compound lies in the combination of these structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C23H21N5O3 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |
InChI |
InChI=1S/C23H21N5O3/c1-2-31-23(30)13-7-11-15(12-8-13)28-20(24)18(22(29)25-14-9-10-14)19-21(28)27-17-6-4-3-5-16(17)26-19/h3-8,11-12,14H,2,9-10,24H2,1H3,(H,25,29) |
InChI Key |
TXRMBXZWLYRZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5CC5)N |
Origin of Product |
United States |
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